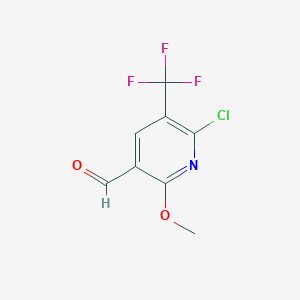![molecular formula C4H9F3N2O2S B13919552 1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane is a fluorinated organic compound with the molecular formula C4H8F3NO2S. This compound is characterized by the presence of trifluoromethyl and sulfamoyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane typically involves the reaction of trifluoromethyl compounds with sulfamoyl chlorides under controlled conditions. One common method includes the reaction of 1,1,1-trifluoro-2-propanol with methylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.
Major Products
Oxidation: Formation of trifluoromethanesulfonic acid.
Reduction: Formation of 2-[methylamino]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfamoyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoroacetone: A fluorinated ketone with similar trifluoromethyl group but different functional groups.
1,1,1-Trifluoro-2-propanone: Another trifluoromethyl compound with a ketone functional group.
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane: A compound with similar trifluoromethyl group but different ether functional groups.
Uniqueness
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane is unique due to the presence of both trifluoromethyl and sulfamoyl groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C4H9F3N2O2S |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane |
InChI |
InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9(2)12(8,10)11/h3H,1-2H3,(H2,8,10,11) |
Clé InChI |
PUSUXZZTNUXPQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)N(C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)



![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)



![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)

